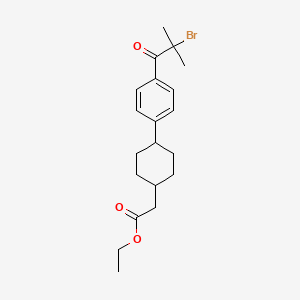
2-(4-(4-(2-bromo-2-metilpropanoyl)fenil)ciclohexil)acetato de etilo
Descripción general
Descripción
Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate is an organic compound that features a complex structure with multiple functional groups
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate typically involves multiple steps. One common approach starts with the preparation of 2-bromo-2-methylpropanoic acid, which is then esterified to form ethyl 2-bromo-2-methylpropanoate . This intermediate is further reacted with 4-(4-hydroxyphenyl)cyclohexanone under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interactions with biological molecules. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromo-2-methylpropanoate
- Ethyl 2-bromo-(4-bromophenyl)acetate
- Propanoic acid, 2-bromo-2-methyl-, ethyl ester
Uniqueness
Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate is unique due to its specific combination of functional groups and structural complexity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry, where precise molecular interactions are crucial.
Propiedades
IUPAC Name |
ethyl 2-[4-[4-(2-bromo-2-methylpropanoyl)phenyl]cyclohexyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrO3/c1-4-24-18(22)13-14-5-7-15(8-6-14)16-9-11-17(12-10-16)19(23)20(2,3)21/h9-12,14-15H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJFBONPIDNZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)C(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730574 | |
| Record name | Ethyl {4-[4-(2-bromo-2-methylpropanoyl)phenyl]cyclohexyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-18-0 | |
| Record name | Ethyl {4-[4-(2-bromo-2-methylpropanoyl)phenyl]cyclohexyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


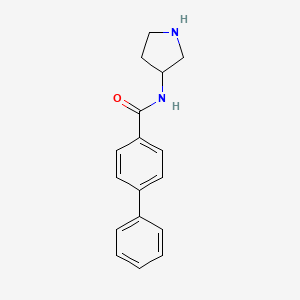
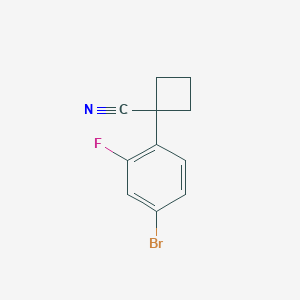
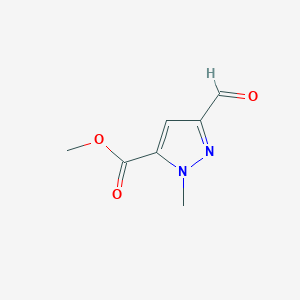
![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)
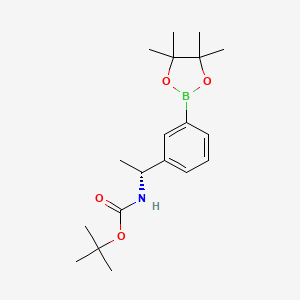
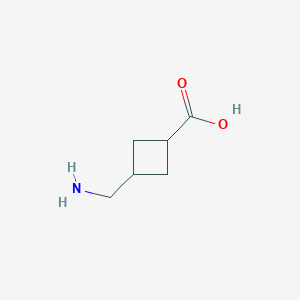
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)
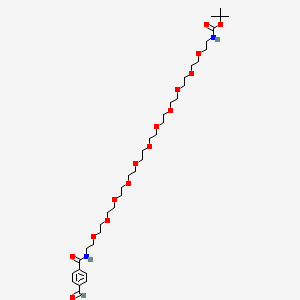
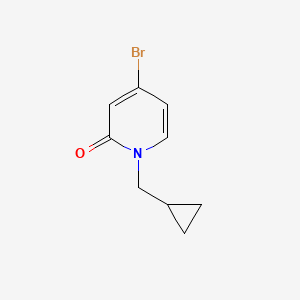
![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)
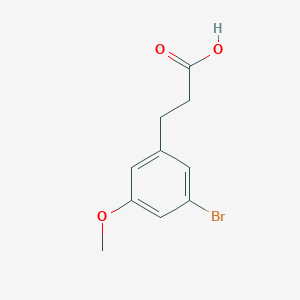
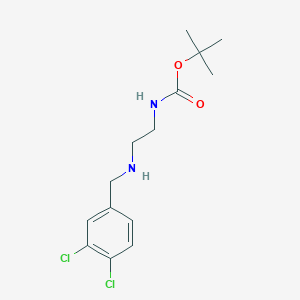
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)

